REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1/[CH:13]=[CH:14]/[C:15]([O:17]CC)=O>Cl.O1CCOCC1>[F:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:13]=[CH:14][C:15](=[O:17])[NH:1]2)=[CH:4][C:5]=1[C:9]([F:12])([F:11])[F:10]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)F)C(F)(F)F)/C=C/C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
slowly quenched with a cold saturated NaHCO3 solution until pH>7
|
Type
|
EXTRACTION
|
Details
|
A normal aqueous extraction with EtOAc
|
Type
|
CUSTOM
|
Details
|
The crude mixture was taken directly to the next reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C2C=CC(NC2=C1)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |